![molecular formula C10H18ClNO3 B13522598 Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13522598.png)
Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a bicyclic compound that has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo[2.1.1]hexane core. The presence of both an amino group and an ester functionality makes it a versatile intermediate for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride typically involves the [2+2] cycloaddition reaction. This method utilizes photochemistry to access new building blocks via cycloaddition, which can be readily derivatized with numerous transformations . The reaction conditions often involve the use of organic or iridium photoredox catalysts and blue LED irradiation to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are still under exploration, but the modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has shown promise. This strategy is based on the use of photochemistry to access new building blocks, opening the gate to sp3-rich new chemical space .
化学反応の分析
Types of Reactions
Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester functionality can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines.
科学的研究の応用
Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the ester functionality can undergo hydrolysis to release active metabolites. The bicyclic structure provides rigidity, enhancing its binding affinity to target proteins.
類似化合物との比較
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the size and substitution pattern of the rings.
Bicyclo[2.1.1]hexanes: These compounds have a similar core structure but may have different functional groups attached.
Uniqueness
Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its rigid bicyclic structure also makes it a valuable scaffold for the development of new bioactive compounds.
特性
分子式 |
C10H18ClNO3 |
|---|---|
分子量 |
235.71 g/mol |
IUPAC名 |
ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-3-13-8(12)10-5-9(2,6-10)14-7(10)4-11;/h7H,3-6,11H2,1-2H3;1H |
InChIキー |
ACBCHMTTXJJSGM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C12CC(C1)(OC2CN)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



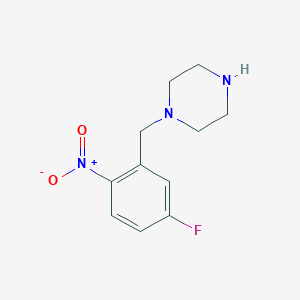
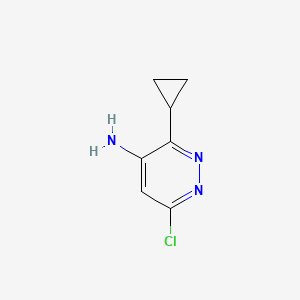
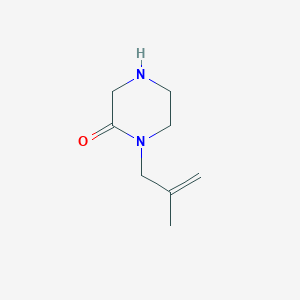

![3-[(6-Methylpyridin-2-yl)amino]propanoic acid](/img/structure/B13522560.png)

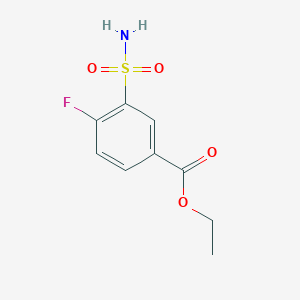


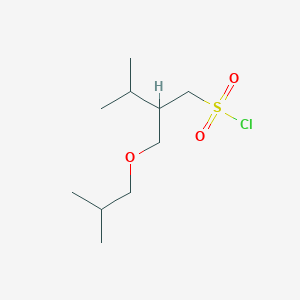
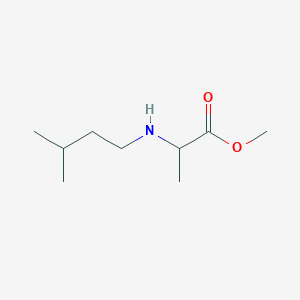

![1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole](/img/structure/B13522612.png)
